(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate

Description

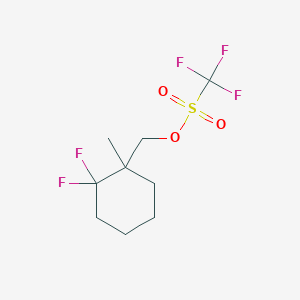

(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate is a triflate ester characterized by a cyclohexyl backbone substituted with two fluorine atoms at the 2-position and a methyl group at the 1-position. The trifluoromethanesulfonate (triflate) group (-OTf) is a highly reactive leaving group, making this compound a potent alkylating agent in organic synthesis.

Properties

IUPAC Name |

(2,2-difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F5O3S/c1-7(4-2-3-5-8(7,10)11)6-17-18(15,16)9(12,13)14/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKDVEAGHQXCWJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1(F)F)COS(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate typically involves the reaction of (2,2-Difluoro-1-methylcyclohexyl)methanol with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a base such as pyridine to neutralize the acidic by-products. The reaction is typically performed at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

(2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile. The temperature and pH conditions are carefully controlled to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted cyclohexyl derivatives, while elimination reactions can produce alkenes with different degrees of substitution.

Scientific Research Applications

Organic Synthesis

The trifluoromethanesulfonate group serves as a versatile leaving group, facilitating the synthesis of various complex organic molecules. This compound can be utilized as an electrophile in nucleophilic substitution reactions, making it valuable for synthesizing pharmaceuticals and agrochemicals .

Medicinal Chemistry

Research indicates that this compound may exhibit significant biological activity due to its ability to interact with biological macromolecules. Its sulfonate ester nature allows it to participate in enzyme inhibition and receptor modulation .

Case Study: Enzyme Inhibition

A study demonstrated that compounds similar to this one could inhibit specific enzymes involved in metabolic pathways. This suggests potential applications in drug development targeting metabolic disorders .

Material Science

The compound's unique structure allows it to be used in the development of specialty chemicals and materials, including polymers and surfactants. Its reactivity can be harnessed to create materials with specific properties tailored for industrial applications .

Table 1: Reactivity Summary

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Nucleophilic Substitution | Reactions with nucleophiles such as amines | Polar aprotic solvents (DMSO, acetonitrile) |

| Oxidation | Possible oxidation reactions involving difluoromethyl group | Controlled conditions with KMnO4 |

| Reduction | Can undergo reduction reactions | Lithium aluminum hydride (LiAlH4) |

Mechanism of Action

The mechanism of action of (2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various chemical transformations, where the compound can transfer its trifluoromethanesulfonate group to other molecules, thereby modifying their chemical properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Trifluoromethanesulfonate Esters

Reactivity in Alkylation Reactions

Triflates are widely used as alkylating agents due to their superior leaving-group ability. The following table compares key reactivity parameters of related triflates:

Key Observations :

- (2,2-Difluoro-1-methylcyclohexyl)methyl triflate is expected to exhibit lower reactivity than methyl or fluoroethyl triflates due to steric hindrance from the bulky cyclohexyl group. However, the electron-withdrawing fluorine substituents may partially offset this by stabilizing transition states during nucleophilic substitution .

Q & A

Q. What is the recommended method for synthesizing (2,2-Difluoro-1-methylcyclohexyl)methyl trifluoromethanesulfonate in a laboratory?

The compound is typically synthesized by reacting the corresponding alcohol, (2,2-difluoro-1-methylcyclohexyl)methanol, with trifluoromethanesulfonic anhydride (Tf₂O) or triflic acid derivatives. The reaction is performed under anhydrous conditions in a polar aprotic solvent (e.g., dichloromethane or THF) with a tertiary amine base (e.g., triethylamine) to neutralize the generated acid. The reaction progress is monitored via TLC, and purification is achieved through silica gel column chromatography .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

- 1H and 19F NMR spectroscopy : To confirm the presence of the cyclohexyl methyl group, difluoro substituents, and triflate moiety. 19F NMR is particularly sensitive to trifluoromethanesulfonate groups .

- GC-MS or HPLC : To assess purity (>98% recommended for advanced research).

- Infrared (IR) spectroscopy : To verify the characteristic S=O and C-F stretches of the triflate group .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use a fume hood due to volatility (bp ~99°C) and flammability (flash point 38°C) .

- Storage : Keep in a flammable storage cabinet at 2–8°C, away from moisture and bases .

Advanced Research Questions

Q. How do the steric and electronic effects of the 2,2-difluoro-1-methylcyclohexyl group influence its reactivity in alkylation reactions?

The difluoro substituents increase the electrophilicity of the adjacent carbon by electron-withdrawing effects, enhancing its suitability as a leaving group. However, the methyl group introduces steric hindrance, which may slow nucleophilic attack. Comparative studies with simpler triflates (e.g., methyl triflate) suggest that solvent choice (e.g., THF vs. DMF) and temperature optimization are critical to balance reactivity and selectivity .

Q. What experimental strategies minimize side reactions (e.g., hydrolysis or elimination) during alkylation?

- Moisture Control : Use rigorously dried solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of the triflate group .

- Low Temperatures : Conduct reactions at 0–5°C to suppress elimination pathways.

- Nucleophile Activation : Pre-activate nucleophiles (e.g., enolates) with strong bases (e.g., LDA or t-BuOK) to ensure rapid alkylation .

Q. How can solvent polarity and coordinating ability resolve contradictions in reaction yields across studies?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states via solvation but may coordinate to the triflate, reducing electrophilicity. Non-polar solvents (e.g., toluene) minimize coordination but require higher temperatures. Systematic screening using solvents like THF (moderate polarity) or dichloromethane (low coordinating) is recommended, with reaction monitoring via in-situ NMR or TLC .

Q. What mechanistic insights explain the compound’s regioselectivity in glycosylation or cross-coupling reactions?

The triflate group acts as a superior leaving group compared to tosylates or mesylates due to its strong electron-withdrawing trifluoromethyl moiety. In glycosylation, trimethylsilyl triflate (analogous in reactivity) promotes oxocarbenium ion formation, directing nucleophilic attack to the anomeric position. DFT calculations or kinetic isotope effects (KIE) can further elucidate transition-state geometries .

Methodological Considerations

- Synthetic Reproducibility : Document reaction stoichiometry (e.g., 1.2 equiv of Tf₂O relative to alcohol) and base equivalents (2–3 equiv of Et₃N) to ensure consistency .

- Data Contradiction Analysis : Compare NMR shifts with computational models (e.g., Gaussian) to resolve structural ambiguities. For yield discrepancies, validate purity of starting materials via GC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.